5-methyl-2-[(piperidin-3-yl)methoxy]pyridine
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Overview
Description
5-methyl-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methyl-2-hydroxypyridine and 3-chloromethylpiperidine.
Ether Formation: The hydroxyl group of 5-methyl-2-hydroxypyridine is reacted with 3-chloromethylpiperidine under basic conditions to form the ether linkage. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[(piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any functional groups present in the molecule.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens (for halogenation) or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, amines, thiols
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Reduced piperidine or pyridine derivatives
Substitution: Halogenated, aminated, or thiolated derivatives
Scientific Research Applications
5-methyl-2-[(piperidin-3-yl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including neurological disorders and cardiovascular diseases.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(piperidin-3-yl)methoxy]pyridine: Lacks the methyl group at the 5-position.
5-methyl-2-[(piperidin-4-yl)methoxy]pyridine: The piperidine moiety is attached at the 4-position instead of the 3-position.
5-methyl-2-[(piperidin-3-yl)methoxy]quinoline: The pyridine ring is replaced with a quinoline ring.
Uniqueness
The presence of the methyl group at the 5-position and the specific attachment of the piperidine moiety at the 3-position confer unique chemical and biological properties to 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it a distinct compound in its class.
Properties
IUPAC Name |
5-methyl-2-(piperidin-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXJKKCUGNVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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